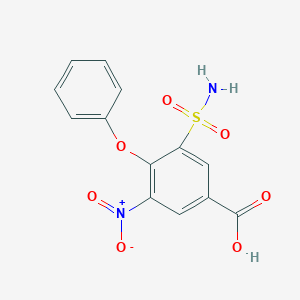

3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

描述

Historical Context of Sulfamoylbenzoic Acid Derivatives in Organic Synthesis

The journey of organic synthesis began in 1828 with Wöhler's synthesis of urea, which debunked the theory of vitalism and demonstrated that organic compounds could be created from inorganic starting materials. jrfglobal.comlibretexts.org This pivotal moment opened the door for chemists to synthesize a vast array of organic molecules in the laboratory. jrfglobal.com The development of sulfamoylbenzoic acid derivatives is a significant thread in this history, particularly intertwined with the rise of medicinal chemistry.

The story of sulfonamides, the class of compounds to which sulfamoylbenzoic acids belong, began with the discovery of their antibacterial properties. This discovery was a catalyst for the exploration of other therapeutic applications for this structural class. acs.org A major breakthrough came with the development of diuretic agents. Scientists investigating sulfonamides discovered that certain derivatives could inhibit the enzyme carbonic anhydrase, leading to diuretic effects. This led to the synthesis of various sulfamoyl-substituted aromatic compounds.

2,4-Dichloro-5-sulfamoylbenzoic acid, also known as lasamide, emerged as a crucial intermediate in the synthesis of the diuretic furosemide. acs.orgpatsnap.com This established sulfamoylbenzoic acids as vital building blocks in the creation of pharmaceuticals. The exploration continued, leading to the development of even more potent diuretics, such as bumetanide (B1668049), which is synthesized from a different sulfamoylbenzoic acid derivative: 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid. chemicalbook.com The historical trajectory shows a clear progression from basic antibacterial agents to highly specific and potent drugs, with sulfamoylbenzoic acid derivatives serving as a versatile and essential scaffold in this evolution.

Significance of the Nitro-Phenoxy-Sulfamoylbenzoic Acid Motif in Advanced Chemical Transformations

The specific combination of nitro, phenoxy, and sulfamoyl groups on a benzoic acid framework creates a molecule with a unique chemical personality, making it a valuable precursor in multi-step organic synthesis. Each functional group plays a distinct role, and their interplay is crucial for the compound's utility.

The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring. researchgate.net In the context of this compound, its most critical function is to serve as a masked amino group. The nitro group can be selectively reduced under specific reaction conditions to an amine (-NH₂). chemicalbook.com This transformation is a cornerstone of the synthesis of bumetanide, where the resulting 3-amino-4-phenoxy-5-sulfamoylbenzoic acid is a key intermediate for further functionalization. ijrpc.com The nitro group is considered a pharmacophore in many bioactive molecules, but its reduction is often essential for the final biological activity. nih.govsvedbergopen.com

The Sulfamoyl Group (-SO₂NH₂): The primary sulfonamide group is the quintessential functional group for a large class of diuretic drugs and carbonic anhydrase inhibitors. acs.org Its presence is fundamental to the diuretic activity of the final target molecule, bumetanide. In the synthetic intermediate, it is a robust and relatively stable group that withstands the various reaction conditions used to modify other parts of the molecule.

The Phenoxy Group (-OC₆H₅): This ether linkage introduces a bulky and lipophilic phenoxy moiety. This group is crucial for tailoring the pharmacological profile of the final drug product, influencing its binding affinity to target proteins and its pharmacokinetic properties. In the synthesis, the ether bond is generally stable, allowing for chemical transformations at other positions on the benzene (B151609) ring.

The strategic placement of these groups makes this compound a highly specialized building block. The nitro group at position 3 is activated for reduction, while the phenoxy group at position 4 and the sulfamoyl group at position 5 direct the chemistry and define the core structure required for the target diuretic. This specific substitution pattern is a prime example of molecular design where an intermediate is crafted for efficient transformation into a complex, biologically active compound.

Overview of Academic Research Trajectories for this compound

Academic and industrial research concerning this compound is almost exclusively focused on its role as a direct precursor to bumetanide. It is commercially available and often referred to as "Bumetanide Impurity A," highlighting its significance in the quality control and manufacturing of the final drug product. chemicalbook.comnih.gov

The primary research trajectory involves the optimization of the bumetanide synthesis, starting from this compound. Key areas of investigation include:

Reductive Amination: A significant focus of research is the conversion of the nitro group to the n-butylamino group required in bumetanide. One-pot synthesis methods have been developed where the reduction of the nitro group and the subsequent reductive amination with butyraldehyde (B50154) occur in a single step. ijrpc.com These studies explore various catalysts, such as palladium on carbon, and optimize reaction conditions like temperature and pressure to maximize the yield of the desired mono-alkylated product and minimize the formation of dialkylated impurities. ijrpc.com

Stepwise Synthesis: Alternative routes involve a two-step process. First, the nitro group of this compound is reduced to an amine, yielding 3-amino-4-phenoxy-5-sulfamoylbenzoic acid. chemicalbook.com This intermediate is then alkylated in a separate step using reagents like n-butanol in the presence of an acid catalyst or via a condensation reaction with n-butanal followed by reduction. google.comgoogle.com Research in this area often compares different catalysts, such as boron trihalide ethers, to improve reaction efficiency and product purity. google.com

Impurity Profiling and Synthesis: As a known impurity, research is also directed at the synthesis and characterization of this compound for its use as a reference standard in pharmaceutical quality control.

Outside of its role in bumetanide synthesis, there is a notable lack of broad academic research into other applications for this compound itself. Its identity is firmly cemented as a critical, yet intermediary, player in the production of a single, high-value pharmaceutical compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 28328-53-2 | scbt.com |

| Molecular Formula | C₁₃H₁₀N₂O₇S | scbt.com |

| Molecular Weight | 338.29 g/mol | scbt.com |

| IUPAC Name | This compound | nih.gov |

| Melting Point | 251-253 °C (decomposes) | lookchem.com |

Table 2: Key Synthetic Transformation

| Starting Material | Reagents/Conditions | Product | Significance | Source(s) |

| This compound | 1. H₂, Pd/C 2. Butyraldehyde | Bumetanide | One-pot reductive amination for diuretic synthesis. | ijrpc.com |

| This compound | H₂, Pd/C catalyst | 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | Reduction to key amine intermediate. | chemicalbook.com |

| 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid | n-Butanol, H₂SO₄ | Bumetanide | Alkylation of the amine to form the final product. | chemicalbook.com |

Structure

3D Structure

属性

IUPAC Name |

3-nitro-4-phenoxy-5-sulfamoylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXJUSSNAIUIVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951022 | |

| Record name | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28328-53-2 | |

| Record name | 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28328-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Aminosulfonyl)-5-nitro-4-phenoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028328532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-4-phenoxy-5-sulphamoylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(AMINOSULFONYL)-5-NITRO-4-PHENOXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P531HR643J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 3 Nitro 4 Phenoxy 5 Sulfamoylbenzoic Acid

Established Synthetic Routes to 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

The established routes to synthesize this compound are typically multi-step procedures, commencing from simpler benzoic acid derivatives. These pathways involve a strategic sequence of nitration, sulfonation or sulfamoylation, and etherification reactions to install the necessary functional groups onto the aromatic ring.

A pivotal step in the synthesis is the formation of the phenoxy ether bond, typically achieved through a nucleophilic aromatic substitution reaction. This process involves the displacement of a halogen, most commonly chlorine, from a precursor molecule by a phenolic reagent.

The common precursor for this reaction is 4-chloro-3-nitro-5-sulfamoylbenzoic acid or its derivatives. prepchem.comgoogle.comgoogle.com The reaction is conducted in the presence of a base, which deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion. For instance, one documented procedure involves heating a mixture of 4-chloro-3-nitro-5-sulphamyl-benzoic acid with phenol and sodium bicarbonate in water. prepchem.com Another approach utilizes potassium phenolate (B1203915), which is reacted with a protected and esterified precursor, 3-nitro-4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester, in a solvent like dimethylformamide (DMF). google.com The selection of the base and solvent system is crucial for the reaction's success. Aqueous systems with inorganic bases like sodium bicarbonate or sodium carbonate are commonly employed. prepchem.comgoogle.com

| Precursor | Phenolic Reagent | Base/Solvent | Temperature | Time | Source |

|---|---|---|---|---|---|

| 4-chloro-3-nitro-5-sulphamyl-benzoic acid | Phenol | Sodium Bicarbonate / Water | 85°C | 16 hours | prepchem.com |

| 3-nitro-4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester | Potassium Phenolate | Dimethylformamide (DMF) | Reflux | 2 hours | google.com |

| 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid | Phenol | Alkali (e.g., Sodium Bicarbonate) / Water | 80-100°C | 1-4 hours | google.com |

A detailed example of nitration involves the treatment of a protected sulfamoylbenzoic acid derivative. google.com In this process, 4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid is introduced slowly into a mixture of fuming nitric acid and 20% oleum (B3057394) while cooling with ice. google.com The mixture is then stirred at an elevated temperature (75°C) for 8 hours to yield the nitrated product, 3-nitro-4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid. google.com This sequence, where functional groups are added before the final ether linkage is formed, is a common and effective strategy. google.comchemicalbook.com

The key etherification step in the synthesis of this compound is primarily a base-mediated nucleophilic aromatic substitution and is not typically described as a catalyzed reaction in the literature. prepchem.comgoogle.comgoogle.com The reaction is facilitated by an inorganic base, such as sodium bicarbonate or potassium carbonate, which activates the phenol nucleophile. prepchem.comgoogle.com

While the broader synthesis of the final active pharmaceutical ingredient, bumetanide (B1668049), does employ catalysts for subsequent steps, their use is not indicated for the formation of the this compound intermediate itself. For example, catalysts such as palladium on carbon and Raney Nickel are used for the reduction of the nitro group to an amine, a step that occurs after the title compound has been formed. google.comijrpc.com Similarly, Lewis acids like boron trifluoride etherate are used in the reductive amination of the resulting amino compound, not in the preceding etherification. ijrpc.comgoogle.com

Optimization of reaction conditions is critical for achieving high yield and purity, which is essential for industrial-scale production. Research has focused on variables such as temperature, reaction time, and reactant addition strategies. One reported method specifies heating at 85°C for 16 hours to produce a product with a sharp melting point of 255-256°C, indicating high purity. prepchem.com

Further optimization has been explored to reduce reaction times and improve efficiency. A Chinese patent discloses that the reaction can be effectively carried out at a temperature between 80-100°C, with a preferred range of 85-95°C. google.com Under these conditions, the reaction time is significantly shortened to 1-4 hours. google.com This same patent highlights a strategy of feeding the phenol in batches, which is reported to greatly improve the product yield and ensure the stability and repeatability of the process. google.com After the reaction, the product is isolated by cooling the solution, precipitating the sodium salt, and then acidifying with hydrochloric acid to yield the final free acid. prepchem.com

Advanced Synthetic Approaches and Process Intensification for this compound

The synthesis of this compound is generally accomplished via a sequential, multi-step pathway. google.comchemicalbook.com The literature describes a well-defined sequence of reactions, including sulfonation, nitration, and etherification, each typically requiring workup and isolation of the intermediate product before proceeding to the next step. chemicalbook.com

Application of Green Chemistry Principles in the Production of this compound

The traditional synthesis of this compound and its precursors often involves harsh reagents and conditions that are at odds with the principles of green chemistry. For instance, nitration steps frequently employ fuming nitric acid and concentrated sulfuric acid or oleum, which are highly corrosive and generate significant hazardous waste. google.com Green chemistry seeks to mitigate such environmental impacts through several key principles. psu.edu

Safer Solvents and Reagents: A primary goal is to replace hazardous substances. psu.edu In the context of this compound's synthesis, research could focus on alternative nitrating agents that are more benign than the traditional mixed acid system. The use of water as a solvent in the phenoxy-ether formation is a positive step, though the process often requires high temperatures. prepchem.comgoogle.com

Energy Efficiency: The long reaction times and high temperatures (e.g., 85-100°C) contribute to a significant energy demand. prepchem.comgoogle.com The development of more efficient catalytic systems could reduce these requirements. psu.edu Microwave-assisted synthesis, for example, is a technique known to accelerate reactions, potentially lowering energy consumption and improving efficiency. pace.edu

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. psu.edu The reduction of the nitro group (a subsequent reaction) often employs catalytic hydrogenation, which is a green technique. google.com Applying catalysis to the main ether-forming reaction could enhance selectivity and reduce energy inputs.

Design for Degradation: While this compound is an intermediate, designing chemical products to break down into innocuous substances after their use is a core green chemistry principle. nih.gov Understanding the environmental fate of any byproducts or unreacted starting materials is crucial for a truly green process.

Applying these principles would involve a systematic redesign of the synthetic pathway, focusing on replacing hazardous inputs, minimizing energy use, and reducing waste generation. pace.edu

Chemical Transformations and Derivatization Reactions of this compound

The functional groups of this compound—the nitro group, the carboxylic acid, and the sulfamoyl group—provide multiple sites for subsequent chemical transformations, making it a versatile intermediate.

Catalytic Reduction of the Nitro Group to Form Amino Derivatives

The reduction of the aromatic nitro group to a primary amine is a common and crucial transformation of this molecule, as it is a key step in the synthesis of pharmaceuticals like bumetanide. This reaction is typically achieved through catalytic hydrogenation.

A standard method involves using a metal catalyst such as Raney Nickel. google.com The reaction is carried out by hydrogenating a solution of the substrate (often as a methyl ester derivative) in a suitable solvent like dimethylformamide (DMF) under atmospheric pressure of hydrogen gas at room temperature. google.com Other common catalysts for nitro group reduction include palladium on carbon (Pd/C) or platinum.

Alternative, non-noble metal-based catalytic systems are also being developed for the reduction of nitro compounds. google.com For example, processes using bisulfite as the reductant in the presence of non-noble metal catalysts have been shown to achieve quantitative conversion under mild conditions. google.com Copper(II) complexes have also been evaluated for the catalytic reduction of nitrophenols, a related reaction, using sodium borohydride (B1222165) as the reducing agent. nih.gov

Table 2: Conditions for Nitro Group Reduction

| Substrate | Catalyst | Reductant/Conditions | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 3-Nitro-4-phenoxy-5-(N,N-dimethylaminomethyleneaminosulfonyl)benzoic acid methyl ester | Raney Nickel | H₂ gas, atmospheric pressure | Dimethylformamide (DMF) | 3-Amino-4-phenoxy-5-(N,N-dimethylaminomethyleneaminosulfonyl)benzoic acid methyl ester | google.com |

| General Nitro Compounds | Non-Noble Metal Catalyst | Bisulfite | Various | Amine Product | google.com |

Esterification of the Carboxylic Acid Moiety in this compound

The carboxylic acid group can be readily converted to an ester. This is often done to protect the carboxylic acid during subsequent reactions or to modify the compound's properties. The Fischer esterification is a classic method for this transformation. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comasianpubs.org The reaction is an equilibrium process, and to favor ester formation, the alcohol is typically used in large excess, often serving as the solvent. masterorganicchemistry.com

Another approach involves converting the carboxylic acid to a more reactive acyl chloride. For instance, a derivative of this compound has been refluxed with thionyl chloride (SOCl₂) to form the corresponding acid chloride. google.com This highly reactive intermediate is then treated with an alcohol, such as methanol, to yield the methyl ester in high yield. google.com This two-step process avoids the equilibrium limitations of the Fischer esterification.

Table 3: Esterification Methods

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven; requires excess alcohol or removal of water. | masterorganicchemistry.comasianpubs.org |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂), then Alcohol (e.g., Methanol) | Forms a highly reactive intermediate; generally proceeds to completion. | google.com |

Chemical Modifications at the Sulfamoyl Functional Group

The sulfamoyl (-SO₂NH₂) group can also be chemically modified, typically for protection during other synthetic steps. A common strategy involves reacting the sulfamoyl group with dimethylformamide (DMF) in the presence of thionyl chloride. google.com This reaction forms a 3-Nitro-4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid intermediate. This protecting group can be carried through subsequent reaction steps, such as nitration and esterification, and can be removed later in the synthetic sequence to regenerate the primary sulfamoyl group. google.com This protection strategy prevents unwanted side reactions at the nitrogen atom of the sulfamoyl moiety.

Synthesis and Characterization of Isotopic Analogs, such as 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic acid

Isotopically labeled analogs are valuable tools in metabolism studies and as internal standards in analytical chemistry. The synthesis of 3-Nitro-4-(phenoxy-d5)-5-sulfamoylbenzoic acid (CAS No: 1072125-53-1) involves incorporating deuterium (B1214612) atoms into the phenoxy ring. pharmaffiliates.comamzeals.com

The synthetic approach would logically mirror the methods used for the unlabeled compound, but with the substitution of a deuterated starting material. Specifically, deuterated phenol (phenol-d5) would be used in the nucleophilic aromatic substitution reaction with 4-chloro-3-nitro-5-sulfamoylbenzoic acid. prepchem.com The reaction conditions would be expected to be identical to those for the non-deuterated synthesis.

Characterization of the final deuterated product would involve mass spectrometry to confirm the incorporation of the five deuterium atoms, which would result in a molecular weight increase of approximately 5 Da compared to the parent compound (343.32 g/mol for the d5-analog vs. 338.29 g/mol for the parent). pharmaffiliates.comnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy would also be a critical characterization tool, showing the absence of signals in the aromatic region corresponding to the phenoxy protons.

Structural Elucidation and Advanced Spectroscopic Analysis of 3 Nitro 4 Phenoxy 5 Sulfamoylbenzoic Acid and Its Chemical Congeners

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations (e.g., ¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzoic acid core and the phenoxy substituent. General spectral data indicates that the aromatic protons typically resonate in the downfield region between δ 7.2 and 8.5 ppm. nih.gov The protons on the substituted benzoic acid ring are anticipated to appear as doublets due to ortho-coupling, while the protons of the phenoxy group will show a more complex pattern of multiplets. The acidic proton of the carboxylic acid and the protons of the sulfamoyl group are also expected, though their chemical shifts can be broad and variable depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. A characteristic signal for the carbonyl carbon of the benzoic acid is observed at approximately 170 ppm. nih.gov The aromatic carbons would appear in the typical range of δ 110-160 ppm, with their specific shifts influenced by the electron-withdrawing nitro and sulfamoyl groups and the electron-donating phenoxy group.

While specific, detailed published spectra for this compound are not widely available in the public domain, analysis of related compounds and general principles of NMR spectroscopy allow for a confident prediction of its spectral features. For instance, studies on related p-nitrobenzenesulfonamides provide extensive ¹H and ¹³C NMR data that can be used for comparative analysis of the chemical shifts of the substituted aromatic ring. nih.gov

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in the definitive assignment of all proton and carbon signals. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the aromatic spin systems. HSQC would correlate each proton to its directly attached carbon atom. Finally, HMBC experiments would show correlations between protons and carbons over two to three bonds, which is crucial for establishing the connectivity between the different functional groups, such as linking the phenoxy group to the C4 position of the benzoic acid ring. Although specific 2D NMR studies on this particular nitro intermediate are not readily found in published literature, their application in the structural elucidation of complex pharmaceutical impurities is a standard practice. nih.gov

Table 1: Predicted NMR Data for this compound This table is based on general spectroscopic principles and data from related compounds.

| Technique | Predicted Chemical Shift (δ) / Correlation | Assignment |

|---|---|---|

| ¹H NMR | δ 8.0 - 8.5 ppm | Aromatic protons on the benzoic acid ring |

| δ 7.0 - 7.6 ppm | Aromatic protons on the phenoxy ring | |

| δ 12.0 - 13.0 ppm (broad) | Carboxylic acid proton (-COOH) | |

| δ 7.5 - 8.0 ppm (broad) | Sulfamoyl protons (-SO₂NH₂) | |

| ¹³C NMR | δ ~170 ppm | Carbonyl carbon (-COOH) |

| δ 110 - 160 ppm | Aromatic carbons | |

| 2D NMR (HMBC) | Correlations between phenoxy protons and C4 of the benzoic acid ring. Correlations between the benzoic acid protons and the carbonyl carbon. |

Applications of Mass Spectrometry (MS) in Structural Characterization (e.g., ESI-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): For this compound, high-resolution mass spectrometry (HRMS) using ESI is critical for confirming its molecular formula. In positive ion mode, the protonated molecule [M+H]⁺ is readily observed with a mass-to-charge ratio (m/z) of 339.02815, which corresponds to the molecular formula C₁₃H₁₁N₂O₇S⁺. nih.govuni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 337.01359. uni.lu The high accuracy of the mass measurement provided by HRMS allows for the unambiguous determination of the elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing the purity of this compound and for identifying any related impurities in a sample. bldpharm.com The retention time from the LC provides an additional layer of identification, while the MS provides structural information.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments provide valuable structural information by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions. While detailed fragmentation studies for this compound are not extensively published, general fragmentation patterns for aromatic nitro compounds and benzoic acids can be predicted. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (46 Da) and NO (30 Da). youtube.comlibretexts.org For carboxylic acids, a characteristic loss of H₂O (18 Da) and CO₂ (44 Da) from the deprotonated molecular ion is often observed. The fragmentation of the sulfamoyl group and cleavage of the ether linkage would also produce characteristic ions. A detailed analysis of these fragmentation patterns would allow for the confirmation of the connectivity of the different functional groups within the molecule. For instance, fragmentation studies on related nitro-fatty acids have shown complex rearrangements and characteristic product ions that help in pinpointing the location of the nitro group. nih.gov

Table 2: Predicted ESI-MS Data and Fragmentation for this compound

| Ion | m/z (Predicted) | Interpretation |

|---|---|---|

| [M+H]⁺ | 339.02815 | Protonated molecular ion |

| [M-H]⁻ | 337.01359 | Deprotonated molecular ion |

| [M+Na]⁺ | 361.01009 | Sodium adduct of the molecular ion |

| [M-H-CO₂]⁻ | 293.02409 | Loss of carbon dioxide from the deprotonated molecule |

| [M+H-NO₂]⁺ | 293.04095 | Loss of the nitro group from the protonated molecule |

Vibrational Spectroscopy Analysis (FT-IR, Raman Spectroscopy) for Functional Group Identification and Molecular Structure Confirmation

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The sulfamoyl group (-SO₂NH₂) is identified by stretching vibrations of the S=O bond, typically appearing in the region of 1350–1300 cm⁻¹. nih.gov The nitro group (-NO₂) exhibits a strong asymmetric stretching vibration between 1550–1500 cm⁻¹. nih.gov The carboxylic acid group (-COOH) is characterized by a broad O-H stretching band around 3000 cm⁻¹ and a sharp C=O stretching band around 1700 cm⁻¹. The C-O-C stretching of the phenoxy ether linkage and various C-H and C=C stretching and bending vibrations of the aromatic rings also contribute to the unique FT-IR spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The aromatic ring vibrations and the symmetric stretches of the nitro and sulfamoyl groups are often more prominent in the Raman spectrum. A comparative analysis of the FT-IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule. For the related compound bumetanide (B1668049), a detailed vibrational analysis using both FT-IR and Raman spectroscopy, supported by theoretical calculations, has been performed, which can serve as a valuable reference for interpreting the spectra of this compound. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

|---|---|---|---|

| Carboxylic Acid (-COOH) | O-H stretch | 3200-2500 (broad) | Weak |

| C=O stretch | 1720-1680 | 1720-1680 | |

| Aromatic Ring | C-H stretch | 3100-3000 | 3100-3000 (strong) |

| C=C stretch | 1600-1450 | 1600-1450 (strong) | |

| Nitro (-NO₂) | Asymmetric stretch | 1550-1500 | 1550-1500 |

| Symmetric stretch | 1360-1320 | 1360-1320 (strong) | |

| Sulfamoyl (-SO₂NH₂) | Asymmetric S=O stretch | 1350-1300 | 1350-1300 |

| Symmetric S=O stretch | 1160-1120 | 1160-1120 | |

| N-H stretch | 3400-3200 | 3400-3200 | |

| Phenoxy Ether (-O-) | C-O-C stretch | 1270-1200 | 1270-1200 |

X-ray Crystallography Studies for Solid-State Structural Determination of this compound and Related Compounds

To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases. However, the crystal structure of its reduction product, 3-amino-4-phenoxy-5-sulfamoylbenzoic acid, and the final drug, bumetanide, have been determined.

Table 4: Crystallographic Data for a Related Compound: Bumetanide This data is for the related compound bumetanide and is provided for comparative purposes.

| Parameter | Value |

|---|---|

| Compound | Bumetanide |

| Molecular Formula | C₁₇H₂₀N₂O₅S |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 5.00168(4) Å, b = 9.22649(3) Å, c = 19.59924(14) Å |

| α = 80.7941(5)°, β = 82.8401(7)°, γ = 86.8148(7)° | |

| Volume | 885.268(9) ų |

| Z | 2 |

Source: Cambridge Core, Powder Diffraction, Volume 34, Issue 2, June 2019, pp. 189-195 nih.gov

Computational and Theoretical Chemistry Studies on 3 Nitro 4 Phenoxy 5 Sulfamoylbenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) would be a primary tool to investigate the electronic properties of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid. Such calculations could elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are fundamental in predicting the molecule's reactivity.

A molecular electrostatic potential (MEP) map would reveal the electrophilic and nucleophilic sites, offering insights into how the molecule might interact with other reagents. For instance, the reduction of the nitro group to an amine in the synthesis of Bumetanide (B1668049) is a key reaction, and DFT could model the reaction pathway and transition states involved.

Table 1: Hypothetical DFT-Calculated Electronic Properties

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -2.1 eV | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 5.4 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 4.2 D | Influences solubility and intermolecular forces |

Note: The values in this table are illustrative and not based on actual experimental or computational data.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

The flexibility of the phenoxy and sulfamoyl groups allows for multiple low-energy conformations. Understanding this conformational landscape is crucial as it can affect the molecule's ability to pack in a crystal lattice and interact with biological targets.

Conformational Analysis and Potential Energy Surface Mapping

A systematic conformational search and the mapping of the potential energy surface (PES) would identify the most stable conformers. This involves rotating the rotatable bonds, such as the C-O bond of the phenoxy group and the C-S bond of the sulfamoyl group, and calculating the energy of each resulting geometry.

Prediction of Molecular Aggregation and Crystal Packing Behavior

Molecular dynamics (MD) simulations could predict how molecules of this compound might aggregate in solution or arrange themselves in a solid state. Crystal structure prediction (CSP) methods, which have become increasingly reliable for pharmaceuticals, could generate a landscape of plausible crystal polymorphs, ranking them by their lattice energies. nih.govnih.gov This is particularly important for understanding the solid-state properties of pharmaceutical intermediates.

Quantum Chemical Descriptors and In Silico Structure-Activity Relationship (SAR) Studies for Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design. patsnap.commdpi.com For a series of analogs of this compound, QSAR models could be built to correlate computed quantum chemical descriptors (like charge distributions, steric parameters, and electronic properties) with a measured biological activity or property. nih.gov This would allow for the rational design of new derivatives with potentially enhanced or modified activities.

Computational Prediction of Spectroscopic Properties to Aid Experimental Assignments

Computational methods can predict various spectroscopic data, which are invaluable for confirming the structure of a synthesized compound. For this compound, this would include:

¹H and ¹³C NMR: Calculating chemical shifts to help assign peaks in experimental spectra.

Infrared (IR) Spectroscopy: Predicting vibrational frequencies to identify the characteristic stretches of the functional groups, such as the S=O stretches of the sulfonamide and the N-O stretches of the nitro group. nih.gov

Table 2: Hypothetical Comparison of Experimental and Predicted Spectroscopic Data

| Spectroscopic Data | Experimental Peak (cm⁻¹) | Predicted Peak (cm⁻¹) | Assignment |

| IR Frequency | ~1550-1500 | Data not available | N-O asymmetric stretching |

| IR Frequency | ~1350-1300 | Data not available | S=O symmetric stretching |

| IR Frequency | ~1700 | Data not available | C=O stretching (carboxylic acid) |

Note: Experimental values are typical ranges for these functional groups. Predicted data is unavailable.

Mechanistic Insights into Reactions Involving this compound through Computational Methods

The synthesis of this compound involves the substitution of a chlorine atom in 4-chloro-3-nitro-5-sulfamoylbenzoic acid with phenol (B47542). Computational chemistry could model the entire reaction mechanism, including the energies of intermediates and transition states, to understand the factors that control the reaction's feasibility and regioselectivity. Similarly, the subsequent reduction of the nitro group to form 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid could be mechanistically investigated to optimize reaction conditions.

Role of 3 Nitro 4 Phenoxy 5 Sulfamoylbenzoic Acid As a Versatile Synthetic Intermediate and Precursor

Critical Intermediate in the Multi-Step Synthesis of Bumetanide (B1668049) and Other Diuretic Compounds

The most prominent role of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid is as a key intermediate in the industrial synthesis of Bumetanide, a potent loop diuretic used to treat edema and hypertension. ijrpc.comchemicalbook.com It is also identified as Bumetanide Impurity A or Related Compound B, signifying its direct role in the manufacturing process. cymitquimica.comncats.io The synthesis of Bumetanide from this precursor involves a well-defined, multi-step pathway that hinges on the chemical reactivity of the nitro group. chemicalbook.com

One established synthetic route starts with 4-chlorobenzoic acid, which undergoes sulfonylchlorination and nitration to form 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid. chemicalbook.com This is followed by amination to yield 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid. chemicalbook.com The crucial phenoxy group is then introduced by reacting this compound with sodium phenolate (B1203915), producing this compound (also named 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid). chemicalbook.comgoogle.com

A critical step in the synthesis of Bumetanide is the selective reduction of the nitro group on the this compound molecule. chemicalbook.com This transformation converts the nitro-substituted compound into its amino analogue, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid (also known as Desbutylbumetanide or Bumetanide Impurity B). chemicalbook.comnih.govsigmaaldrich.com

This reduction is typically achieved through catalytic hydrogenation. ijrpc.comchemicalbook.com The process involves using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). ijrpc.comchemicalbook.com The reaction conditions, including pressure and temperature, are carefully controlled to ensure the complete and efficient conversion of the nitro group to an amine without affecting other functional groups on the molecule. ijrpc.com

Table 1: Key Transformation in Bumetanide Synthesis

| Starting Material | Product | Key Transformation | Typical Reagents |

|---|

Following the successful reduction to 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, the synthesis proceeds to the final alkylation step to produce Bumetanide. chemicalbook.com This involves the introduction of a butyl group to the newly formed amino group. ijrpc.com

One method involves a reductive amination process where 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid is reacted with butyraldehyde (B50154). ijrpc.com This can be performed in a "one-pot" synthesis where the nitro reduction and reductive amination occur concurrently in an autoclave under hydrogen pressure with a palladium on carbon catalyst. ijrpc.com Another approach involves reacting the isolated 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid with n-butanol in the presence of an acid catalyst like sulfuric acid or a Lewis acid catalyst system, such as ferric chloride and boron trifluoride etherate, to yield the final product, Bumetanide. chemicalbook.comgoogle.comgoogle.com The reaction progress is often monitored to prevent dialkylation, where two butyl groups attach to the amine. ijrpc.com

Synthetic Scaffold for the Design and Preparation of Novel Sulfamoylbenzoic Acid Derivatives

Beyond its established role in Bumetanide synthesis, the structure of this compound makes it an excellent scaffold for developing new chemical entities. chemicalbook.com Its multiple functional groups serve as handles for a wide range of chemical modifications, allowing researchers to create libraries of novel sulfamoylbenzoic acid derivatives.

The inherent reactivity of this compound allows for numerous transformations to build chemical libraries for drug discovery. The key functional groups available for modification include:

The Nitro Group: Can be reduced to an amine, as seen in the Bumetanide synthesis, which can then be further functionalized through acylation, alkylation, or other amine-specific reactions. ijrpc.com

The Phenoxy Group: Can potentially be substituted with other nucleophiles under specific reaction conditions to explore the impact of different aryl ether groups.

The Carboxylic Acid: Can be converted into esters, amides, or other acid derivatives to modulate properties like solubility and cell permeability.

The Sulfamoyl Group: The hydrogens on the sulfamoyl nitrogen can be substituted to create N-substituted sulfonamides.

These transformations enable the systematic development of a diverse set of compounds based on the central sulfamoylbenzoic acid core.

By serving as a foundational structure, this compound and its primary derivative, 3-Amino-4-phenoxy-5-sulfamoylbenzoic acid, are crucial for creating analogs to study structure-activity relationships (SAR) and structure-property relationships (SPR). For instance, deuterated versions, such as this compound-d5, are synthesized as intermediates for producing labeled Bumetanide, which is used in analytical and metabolic studies. scbt.compharmaffiliates.com

By systematically altering the substituents—for example, by changing the alkyl group introduced in step 5.1.2 or modifying the phenoxy ring—researchers can investigate how specific structural features influence the biological activity, such as diuretic potency, and physicochemical properties like solubility and polarity. solubilityofthings.com This systematic approach is fundamental to medicinal chemistry for optimizing lead compounds and developing new therapeutic agents with improved efficacy and profiles. solubilityofthings.com

Advanced Analytical Methodologies for the Characterization and Assessment of 3 Nitro 4 Phenoxy 5 Sulfamoylbenzoic Acid

Chromatographic Techniques for High-Resolution Purity Assessment and Impurity Profiling

Chromatography is a cornerstone for the separation, identification, and quantification of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid within complex mixtures, such as during its synthesis or in the final bumetanide (B1668049) active pharmaceutical ingredient (API). These high-resolution techniques are essential for ensuring that the levels of this impurity are controlled within acceptable regulatory limits.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) mode, is the predominant technique for the analysis of bumetanide and its impurities, including this compound. researchgate.netajrconline.orgcabidigitallibrary.org The development of a stability-indicating HPLC method is crucial for separating the main compound from any potential degradation products and process-related impurities. ajrconline.org

Method development typically involves optimizing several key parameters to achieve adequate separation and peak resolution. bas.bg A common approach utilizes a C18 column as the stationary phase, which is effective for separating moderately polar compounds like this compound. researchgate.netajrconline.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition adjusted to achieve the desired retention time and separation efficiency. researchgate.netpharmainfo.in Detection is commonly performed using a UV detector, as the aromatic rings and nitro group in the molecule provide strong chromophores. researchgate.netajrconline.org

Validation of the developed HPLC method is performed according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability and suitability for its intended purpose. cabidigitallibrary.orgscispace.com This comprehensive validation process includes assessing parameters such as:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including other impurities and degradation products. pharmainfo.inscispace.com

Linearity: Demonstrating that the method's response is directly proportional to the concentration of the analyte over a specified range. researchgate.netscispace.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes intra-day and inter-day precision. cabidigitallibrary.orgscispace.com

Accuracy: The closeness of the test results obtained by the method to the true value, often determined through recovery studies by spiking the sample matrix with a known amount of the impurity standard. cabidigitallibrary.org

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. researchgate.netscispace.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ajrconline.org

Table 1: Representative HPLC Method Parameters for the Analysis of Bumetanide and its Impurities

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Column | Reverse Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | researchgate.netajrconline.org |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer (e.g., phosphate (B84403) buffer) | researchgate.netpharmainfo.in |

| Elution Mode | Isocratic or Gradient | researchgate.netbas.bg |

| Flow Rate | 1.0 mL/min | researchgate.netajrconline.org |

| Detection | UV Spectrophotometry (e.g., 254 nm or 335 nm) | researchgate.netajrconline.org |

| Column Temperature | Ambient or controlled (e.g., 35°C or 50°C) | scispace.comuspnf.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis and Structural Confirmation

For trace-level analysis and unambiguous structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are invaluable tools. scispace.comactascientific.com These techniques couple the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry. americanpharmaceuticalreview.com This is particularly important for impurities that may be present at very low concentrations. chemetrix.co.za

In the context of this compound analysis, LC-MS provides several key advantages:

High Sensitivity: LC-MS can achieve very low limits of detection and quantitation, often in the nanogram per milliliter (ng/mL) range, which is essential for controlling potentially genotoxic impurities. chemetrix.co.zanih.gov

Structural Confirmation: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the molecular ion, allowing for the determination of its elemental composition. americanpharmaceuticalreview.com

Trace Analysis: Tandem mass spectrometry (MS/MS) techniques, such as Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), offer exceptional selectivity and sensitivity for quantifying trace amounts of the impurity even in complex matrices by monitoring specific precursor-to-product ion transitions. chemetrix.co.zanih.govfda.gov This is critical for separating the impurity signal from the much larger API signal and any matrix interference. chemetrix.co.za

LC-MS/MS methods have been successfully developed for the determination of bumetanide and related compounds in various samples. nih.govnih.gov For this compound, the protonated molecular ion would be monitored, and its fragmentation pattern under MS/MS conditions would serve as a structural fingerprint for positive identification. nih.gov

Table 2: Typical LC-MS Parameters for Impurity Analysis

| Parameter | Typical Conditions | Source(s) |

|---|---|---|

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | americanpharmaceuticalreview.com |

| Mass Analyzer | Triple Quadrupole (TQ), Time-of-Flight (TOF), Orbitrap | americanpharmaceuticalreview.comchemetrix.co.za |

| Acquisition Mode | Multiple Reaction Monitoring (MRM), Full Scan, Product Ion Scan | chemetrix.co.zanih.gov |

| Chromatography | Reverse Phase HPLC (as described in 6.1.1) | nih.govnih.gov |

| Collision Gas | Argon or Nitrogen | chemetrix.co.za |

Optimization of Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions. In the synthesis of this compound, which can be prepared from the reaction of phenol (B47542) with 4-chloro-5-sulfamoyl-3-nitrobenzoic acid, TLC is an ideal tool for qualitative assessment. google.com

The United States Pharmacopeia (USP) describes a TLC method for assessing organic impurities in bumetanide tablets, which can be adapted for reaction monitoring. uspnf.com Optimization of a TLC method for this purpose involves selecting an appropriate solvent system (mobile phase) that provides a clear separation between the starting materials, the desired product, and any by-products. The goal is to find a mobile phase that yields a distinct spot for the product with a retention factor (Rf) value that is well-separated from the reactants.

During the synthesis, small aliquots of the reaction mixture are periodically spotted onto a TLC plate alongside reference spots of the starting materials and a standard of the pure product. The plate is developed in the optimized mobile phase and visualized, typically under UV light. The progress of the reaction is monitored by observing the disappearance of the reactant spots and the intensification of the product spot. The reaction is considered complete when the starting material spots are no longer visible.

Development of Spectrophotometric Methods for Quantitative Determination of this compound

UV-Visible spectrophotometry offers a straightforward and accessible method for the quantitative determination of compounds that absorb light in the ultraviolet or visible regions of the electromagnetic spectrum. actascientific.com this compound possesses several chromophoric groups, including the nitro group (-NO2), the phenoxy group (-O-C6H5), and the benzoic acid aromatic system, which make it suitable for UV spectrophotometric analysis. lgcstandards.com

While specific spectrophotometric methods dedicated solely to the quantification of this compound are not extensively detailed in the literature, the principles for their development are well-established. The development process would involve:

Determining the Wavelength of Maximum Absorbance (λmax): A solution of the pure compound in a suitable solvent (e.g., methanol, ethanol, or a buffer) is scanned across the UV-Vis spectrum to identify the wavelength at which it exhibits maximum absorbance. This wavelength is then used for all subsequent measurements to ensure maximum sensitivity and adherence to the Beer-Lambert law.

Method Validation: A calibration curve is generated by preparing a series of standard solutions of known concentrations and measuring their absorbance at the predetermined λmax. The linearity of the plot of absorbance versus concentration is assessed. The method would also be validated for accuracy, precision, and specificity, similar to HPLC methods. nih.gov

The utility of its UV absorbance is further confirmed by the widespread use of UV detectors in the HPLC analysis of bumetanide and its impurities. researchgate.netajrconline.org

Role in Analytical Reference Standards and Quality Control Applications

The availability of highly pure and well-characterized reference standards is a prerequisite for the accurate identification and quantification of chemical compounds in analytical testing. synzeal.com this compound plays a critical role in the pharmaceutical industry as an analytical reference standard for quality control purposes. lgcstandards.comscbt.com

As a known process impurity in the synthesis of bumetanide, it must be monitored and controlled in the final drug substance and product to ensure they meet the stringent purity requirements set by regulatory authorities. synzeal.comsynzeal.com Laboratories use the reference standard to confirm the identity of the impurity peak in chromatograms (e.g., by comparing retention times in HPLC) and to accurately quantify its amount by creating calibration curves. cabidigitallibrary.org

Utilization as a Certified Reference Standard for Bumetanide Impurity A

This compound is officially recognized by major pharmacopoeias as a specific impurity of bumetanide. synzeal.com It is designated as Bumetanide Impurity A by the European Pharmacopoeia (Ph. Eur.) and is also listed as Bumetanide Related Compound B by the United States Pharmacopeia (USP). synzeal.comlgcstandards.comusp.org

As such, it is available as a Certified Reference Standard (CRS) from official sources like the Ph. Eur. and other commercial suppliers of reference materials. lgcstandards.comhumeau.commyskinrecipes.com This certified status means the standard has been rigorously tested and its purity and identity have been established with a high degree of confidence. The use of this CRS is mandatory for performing the identity and purity tests described in the bumetanide monographs of these pharmacopoeias. It ensures consistency and accuracy in quality control testing across different manufacturing sites and laboratories worldwide, ultimately safeguarding patient health. synzeal.com

Patent Landscape and Industrial Synthesis Considerations of 3 Nitro 4 Phenoxy 5 Sulfamoylbenzoic Acid

Analysis of Key Patents Detailing Synthetic Processes and Applications of 3-Nitro-4-phenoxy-5-sulfamoylbenzoic acid

The synthesis of this compound is a multi-step process that has been the subject of various patents, each aiming to optimize yield, purity, and efficiency. The primary application described in these patents is its role as a precursor to pharmacologically active compounds.

A foundational process is detailed in Canadian patent CA1082191A, which describes the synthesis starting from 4-chloro-5-sulfamoylbenzoic acid. google.com This process involves several key transformations:

Protection of the Sulfamoyl Group : The sulfamoyl group is first protected, for instance, by reacting it with dimethylformamide and thionyl chloride to form a 5-N,N-dimethylaminomethyleneaminosulfonyl group. google.com

Nitration : The resulting compound, 4-chloro-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid, is then nitrated using fuming nitric acid in oleum (B3057394). google.com

Esterification : The carboxyl group is subsequently converted to a methyl ester. google.com

Phenoxylation : The crucial phenoxy group is introduced by reacting the 3-nitro-4-chloro intermediate with potassium phenolate (B1203915) in dimethylformamide (DMF). google.com This reaction displaces the chlorine atom at the 4-position with a phenoxy group to yield 3-nitro-4-phenoxy-5-N,N-dimethylaminomethyleneaminosulfonylbenzoic acid methyl ester. google.com

Deprotection and Hydrolysis : The protecting group on the sulfamoyl nitrogen and the methyl ester are removed to yield the final acid. The subsequent step described in the patent is the reduction of the nitro group to an amino group, leading to the synthesis of bumetanide (B1668049) precursors. google.com

Chinese patent CN105566175A focuses on an improved preparation method for what it names 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid. google.com This patent highlights a direct reaction between 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid and phenol (B47542) in a solvent with the presence of an alkali. google.com The patent claims this method improves upon previous techniques which suffered from low yields (14-17%) and poor repeatability. google.com The improved process involves specific temperature controls (80-100°C), reaction times (1-4 hours), and a post-reaction treatment that includes cooling, filtration, and washing steps to achieve higher yields (around 40%). google.com

The primary utility of this compound, as established by these patents, is its role as a critical intermediate. Its structure contains the core phenoxy and sulfamoylbenzoic acid scaffold, with the nitro group serving as a handle for further chemical modification, typically reduction to an amine, which is a key step in the synthesis of diuretic drugs like bumetanide. google.com

Table 1: Key Patents for this compound

| Patent Number | Title | Key Synthetic Steps / Claims | Primary Application |

| CA1082191A | Process for the preparation of sulfamylbenzoic acids | Involves protection of the sulfamoyl group, nitration of the benzene (B151609) ring, esterification, displacement of a 4-chloro group with potassium phenolate, followed by deprotection. google.com | Intermediate in the synthesis of 3-amino-4-phenoxy-5-sulfamylbenzoic acid derivatives (precursors to bumetanide). google.com |

| CN105566175A | Preparation method of 4-phenoxyl-5-aminosulfonyl-3-nitrobenzoic acid | Direct reaction of 4-chloro-5-aminosulfonyl-3-nitrobenzoic acid with phenol in the presence of an alkali, with optimized temperature and purification steps to improve yield and repeatability. google.com | Synthesis of 4-phenoxy-5-amino-sulfonyl-3-nitrobenzoic acid. google.com |

Industrial Scale-Up Considerations and Challenges in the Production of this compound

Transitioning the synthesis of this compound from laboratory to industrial scale presents several challenges related to safety, cost, yield, and environmental impact.

Handling of Hazardous Reagents : The synthesis protocols often require the use of highly corrosive and hazardous materials. For example, the nitration step frequently employs fuming nitric acid and oleum (sulfuric acid with excess SO₃), which are dangerous to handle and require specialized equipment and stringent safety protocols to prevent runaway reactions and ensure worker safety. google.com Similarly, thionyl chloride, used in some routes for esterification or protection steps, is toxic and moisture-sensitive. google.com

Reaction Conditions : Precise control over reaction parameters is critical. The nitration reaction is highly exothermic and requires careful temperature management to prevent over-nitration or side-product formation. The phenoxylation step, as described in CN105566175A, requires temperatures between 80-100°C, which necessitates energy input and robust heating systems for large-scale reactors. google.com Maintaining consistent heat distribution throughout a large batch is a significant engineering challenge.

Yield and Purity : As highlighted in patent CN105566175A, older synthetic methods suffered from low yields and poor reproducibility, which are unacceptable for cost-effective industrial production. google.com The patent's focus on optimizing reaction times and implementing specific work-up procedures (cooling, filtration, and washing with organic solvents and water) underscores the importance of purification in achieving a product of suitable quality for subsequent pharmaceutical synthesis. google.com Impurities, such as isomers or unreacted starting materials, can complicate downstream processes and compromise the quality of the final active pharmaceutical ingredient.

Intellectual Property and Innovation Trends in the Chemistry of Sulfamoylbenzoic Acid Derivatives

The intellectual property landscape for sulfamoylbenzoic acid derivatives reveals a consistent trend of innovation aimed at discovering new therapeutic agents, primarily for cardiovascular and renal conditions. The patents extend far beyond the intermediates and showcase a long-standing interest in modifying the core structure to enhance efficacy and tailor pharmacological profiles.

Early innovation focused on establishing the diuretic and saliuretic (salt-excreting) properties of this class of compounds. google.com The core structure of a benzoic acid with a sulfamoyl group proved to be a versatile scaffold. Patents show that innovation has proceeded by making systematic modifications at various positions on the benzoic acid ring.

A significant trend has been the exploration of a wide variety of substituents at the 3- and 4-positions of the benzene ring. While this compound is an intermediate for bumetanide, which features a 3-butylamino group, other patents explore a vast range of other amino groups. nih.gov For example, patents describe derivatives with cyclic amino groups or those substituted with aralkyl or pyridylmethyl groups, indicating a search for compounds with altered potency, duration of action, or side-effect profiles. google.comgoogle.com

Another avenue of innovation involves separating the diuretic and antihypertensive effects. While many early sulfamoylbenzoic acids were primarily diuretics, later patents, such as EP0068239A2, describe derivatives specifically designed to have potent antihypertensive activity without a significant diuretic effect, which can be advantageous in treating certain patient populations. google.com This demonstrates a sophisticated approach to drug design, moving from a general effect to a more targeted therapeutic action.

The ongoing filing of patents for new derivatives and improved synthetic processes indicates that the field remains active. Innovations focus not only on the final active molecules but also on key intermediates like this compound, where improvements in synthesis can significantly impact the economic viability of the final drug product. google.com The intellectual property in this area protects both novel molecular entities and the economically advantageous methods of producing them.

常见问题

Q. What is the standard synthetic route for 3-nitro-4-phenoxy-5-sulfamoylbenzoic acid, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves substituting the chlorine atom in 4-chloro-3-nitro-5-sulfamoylbenzoic acid with phenol. A typical procedure includes heating a mixture of the precursor (140 g), phenol (100 g), sodium bicarbonate (170 g), and water (1,000 mL) at 85°C for 16 hours. After cooling, the sodium salt is precipitated, filtered, and washed with ice water. The free acid is obtained by dissolving the salt in boiling water (3,000 mL) and acidifying with 4 N HCl. The final product melts at 255–256°C . Optimization focuses on maintaining a pH >8 to prevent premature acid precipitation and ensuring stoichiometric excess of phenol for complete substitution.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer: Characterization employs spectroscopic methods:

- FT-IR : Confirms sulfamoyl (-SONH) and nitro (-NO) groups via peaks at 1350–1300 cm (S=O stretching) and 1550–1500 cm (N-O asymmetric stretching).

- NMR : H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and phenoxy substituents. C NMR resolves the benzoic acid carbonyl (δ ~170 ppm).

- Mass Spectrometry : High-resolution MS validates the molecular ion [M+H] at m/z 338.29 (CHNOS) .

Q. What analytical methods are recommended for detecting the compound in pharmaceutical impurity profiling?

Methodological Answer: Reverse-phase HPLC with UV detection is standard. For example:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% phosphoric acid and acetonitrile.

- Detection : 254 nm for nitro group absorption.

This method resolves the compound from related impurities like 3-amino-4-phenoxy-5-sulfamoylbenzoic acid (Bumetanide Related Compound A) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate derivatives of this compound for dual enzyme inhibition (e.g., urease and antibacterial targets)?

Methodological Answer: SAR studies involve synthesizing Schiff base derivatives by condensing the sulfamoyl group with aldehydes/ketones. Key steps:

- Synthetic Diversification : Use substituents with varying electronic (e.g., electron-withdrawing nitro) and steric profiles.

- Biological Assays :

- Urease Inhibition : Weatherburn method (ammonia release quantification).

- Antibacterial Activity : Minimum inhibitory concentration (MIC) against H. pylori or E. coli.

- Computational Modeling : Molecular docking to assess binding to urease active sites (e.g., jack bean urease PDB: 4H9M) .

Q. How can contradictions in bioactivity data between in vitro and in silico studies be resolved?

Methodological Answer: Discrepancies often arise from solubility or assay interference. Mitigation strategies:

- Solubility Enhancement : Use DMSO co-solvents (<1% v/v) to prevent aggregation.

- Counter-Screening : Include negative controls (e.g., heat-denatured enzymes) to rule out non-specific effects.

- Dose-Response Validation : Perform IC curves in triplicate to confirm potency thresholds.

Cross-validation with molecular dynamics simulations (e.g., GROMACS) can reconcile computational predictions with experimental data .

Q. What strategies are effective for stabilizing the compound during long-term storage, given its sensitivity to hydrolysis?

Methodological Answer: Stability is maintained by:

- Storage Conditions : 2–8°C in airtight, amber glass containers with desiccants (e.g., silica gel).

- Lyophilization : Freeze-drying aqueous solutions to prevent hydrolysis of the sulfamoyl group.

- Periodic Purity Checks : Monthly HPLC analysis to detect degradation products (e.g., 3-amino-4-phenoxy-5-sulfamoylbenzoic acid) .

Q. How can computational methods predict the compound’s metabolic pathways and potential toxicity?

Methodological Answer: Use tools like:

- CYP450 Metabolism Prediction : SwissADME or ADMET Predictor™ to identify likely oxidation sites (e.g., nitro reduction to amine).

- Toxicity Profiling : ProTox-II for hepatotoxicity or mutagenicity alerts (e.g., nitroarenes as potential mutagens).

Validate predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。